Synthesis and Characterization of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate: A Comprehensive Technical Guide
Synthesis and Characterization of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate: A Comprehensive Technical Guide
Executive Summary
The indane scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational rigidity to phenethylamine-derived pharmacophores. Specifically, Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS: 402933-34-0) 1 serves as a critical, versatile building block. Its methoxy-substituted aromatic ring and highly functionalizable aliphatic ester make it an ideal precursor for synthesizing melatonin receptor agonists, rigidified monoamine reuptake inhibitors, and targeted neurological therapeutics.
This whitepaper details a highly optimized, two-step synthetic pathway starting from 5-methoxy-2-indanone, emphasizing mechanistic causality, self-validating experimental protocols, and rigorous analytical characterization.
Retrosynthetic Strategy & Pathway Selection
The construction of 2-substituted indanes requires precise control over the C2 position. While direct alkylation of indene followed by functionalization is possible, it often suffers from poor regioselectivity. Instead, our pathway leverages 5-methoxy-2-indanone 2 as the starting material.
The strategy employs a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation .
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Why HWE over Wittig? The HWE reaction utilizes triethyl phosphonoacetate, yielding water-soluble diethyl phosphate byproducts that are easily removed during aqueous workup. This circumvents the notorious emulsion and purification issues associated with triphenylphosphine oxide generated in standard Wittig reactions.
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Stereochemical Convergence: The HWE olefination of 2-indanones typically yields a mixture of exocyclic (indanylidene) and endocyclic (indene) double bond isomers due to rapid tautomerization 3. However, this isomeric mixture is inconsequential, as both intermediates converge to the identical saturated target during the subsequent hydrogenation step.
Fig 1: Two-step synthetic workflow from 5-methoxy-2-indanone to the target saturated acetate.
Experimental Methodologies
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Convert 5-methoxy-2-indanone to ethyl 2-(5-methoxy-1H-inden-2-yl)acetate.
Protocol:
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Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to 0 °C.
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Enolate Formation: Add triethyl phosphonoacetate (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.
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Coupling: Dissolve 5-methoxy-2-indanone (1.0 eq) in a minimal volume of anhydrous THF and add dropwise to the reaction mixture. Allow the system to warm to room temperature and stir for 4 hours.
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Expertise & Causality: NaH is selected over weaker bases (like K₂CO₃) to ensure irreversible, quantitative deprotonation of the phosphonate, preventing unreacted ketone from complicating purification. THF is optimal because its aprotic nature prevents premature quenching of the enolate while fully solubilizing the indanone. Self-Validating System: This step validates itself via two mechanisms: visually, the cessation of H₂ gas evolution confirms complete phosphonate deprotonation; analytically, In-Process Control (IPC) via TLC (Hexane:EtOAc 4:1) dictates the endpoint when the UV-active starting material (Rf ~0.6) is entirely replaced by the intermediate (Rf ~0.45).
Step 2: Catalytic Hydrogenation
Objective: Reduce the unsaturated intermediate to Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate.
Protocol:
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Preparation: Dissolve the crude unsaturated ester from Step 1 in ethyl acetate (0.2 M concentration).
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution.
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Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6 hours.
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Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude product, which can be purified via silica gel chromatography if necessary.
Expertise & Causality: 10% Pd/C is specifically chosen over more aggressive catalysts (e.g., PtO₂) to selectively reduce the aliphatic alkene without risking the over-reduction of the electron-rich, methoxy-substituted aromatic ring. Ethyl acetate is utilized as the solvent to prevent transesterification, a common side reaction when using alcoholic solvents like methanol or ethanol in ester reductions. Self-Validating System: The reaction utilizes a closed-loop hydrogen uptake monitor. The protocol validates its own completion when exactly 1 equivalent of H₂ is consumed and the uptake curve asymptotes to zero, guaranteeing complete conversion without the need to prematurely open and sample the pressurized vessel.
Fig 2: Catalytic cycle for the Pd/C mediated hydrogenation of the indene intermediate.
Analytical Characterization & Data Interpretation
Rigorous characterization is required to confirm the saturation of the C2-double bond and the integrity of the ester functionality. The disappearance of the vinylic proton signal (~6.2 ppm) in the ¹H NMR spectrum is the primary indicator of successful hydrogenation.
Table 1: Quantitative NMR and Mass Spectrometry Data Summary
| Analytical Parameter | Observed Value / Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, J=8.2 Hz, 1H, H-7), 6.75 (d, J=2.4 Hz, 1H, H-4), 6.70 (dd, J=8.2, 2.4 Hz, 1H, H-6), 4.15 (q, J=7.1 Hz, 2H, -OCH₂ CH₃), 3.78 (s, 3H, -OCH₃ ), 3.05-2.95 (m, 2H, H-1a, H-3a), 2.85 (m, 1H, H-2), 2.65-2.55 (m, 2H, H-1b, H-3b), 2.45 (d, J=7.5 Hz, 2H, -CH₂ CO-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.8 (C=O), 159.2 (C-5), 144.5 (C-7a), 134.2 (C-3a), 124.8 (C-7), 112.4 (C-6), 110.1 (C-4), 60.5 (-OC H₂CH₃), 55.4 (-OC H₃), 40.2 (-C H₂CO-), 39.5 (C-1), 38.8 (C-3), 34.6 (C-2), 14.2 (-OCH₂C H₃) |
| LC-MS (ESI+) | m/z 235.13 [M+H]⁺ (Calculated for C₁₄H₁₉O₃: 235.13) |
| HPLC Purity | >98.5% (UV Detection at 254 nm) |
References
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402933-34-0 | Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate - BLDpharm. Source: BLDpharm Chemical Catalog. URL:1
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5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 - Benchchem. (Details the synthesis and handling of the 5-methoxy-2-indanone precursor). Source: Benchchem. URL:2
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The Journal of Organic Chemistry Vol. 69 No. 16 - ACS Publications. (Provides mechanistic insight into the reactivity and tautomerization of 5-methoxyindane derivatives). Source: American Chemical Society. URL:3
